molecular formula C15H12N4O6S B2720205 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 922916-38-9

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2720205
CAS No.: 922916-38-9
M. Wt: 376.34
InChI Key: OOTGMLZFELHXDI-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide ( 922916-38-9) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,3,4-oxadiazole ring, a significant pharmacophore in medicinal chemistry known to act as a bioisostere for carbonyl-containing molecules like carboxylic acids and amides, thereby influencing the compound's physicochemical and pharmacokinetic properties . The primary research value of this compound lies in the investigation of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold is extensively studied for its broad-spectrum biological activities, particularly against drug-resistant bacterial strains . The structural motif of a 1,3,4-oxadiazole linked to a nitrothiophene moiety is a recognized strategy in developing new anti-infective agents, as similar structural frameworks have demonstrated potent inhibitory activity against microbial pathogens . Researchers utilize this compound as a key intermediate or target molecule in projects aimed at combating the global challenge of antimicrobial resistance (AMR) . With a molecular formula of C15H12N4O6S and a molecular weight of 376.34 g/mol , it is provided with a guaranteed purity of ≥90% . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6S/c1-23-9-4-3-8(7-10(9)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTGMLZFELHXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Cyclization: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences
Compound Name Core Heterocycle Phenyl Substituent Carboxamide Group
Target Compound 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl 5-Nitrothiophene-2-carboxamide
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl 5-Nitrothiophene-2-carboxamide
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3,5-Difluorophenyl 5-Nitrothiophene-2-carboxamide
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 1,3,4-Oxadiazole 4-Methoxyphenyl 5-Nitrothiophene-2-carboxamide
  • Heterocycle Impact : The oxadiazole core in the target compound may enhance metabolic stability compared to thiazole derivatives, as oxadiazoles are less prone to enzymatic degradation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound* C₁₆H₁₃N₃O₆S₂ 415.42 ~2.5 Low (hydrophobic nitro/oxadiazole)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 ~3.1 Moderate (CF₃ enhances lipophilicity)
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide C₁₅H₁₁N₃O₆S₂ 393.39 ~2.0 Higher (single methoxy reduces hydrophobicity)

*Estimated based on structural analogs.

  • The 3,4-dimethoxy substitution increases molecular weight and polarity compared to mono-substituted analogs, which may improve solubility but reduce membrane permeability .

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest various mechanisms of action that could be explored for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H12N4O7
Molecular Weight360.28 g/mol
CAS Number1060214-71-2
Melting PointNot available
SolubilityVariable based on solvent

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Enzyme Inhibition : Compounds with oxadiazole rings have been reported to inhibit various enzymes, potentially affecting signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains.
  • Anticancer Properties : The presence of nitro groups in the structure may enhance reactivity towards biological targets involved in cancer progression.

Anticancer Activity

Recent studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study on oxadiazole derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range. The proposed mechanism involved the activation of caspase pathways leading to programmed cell death.

Antimicrobial Effects

Research on related compounds suggests potential antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain derivatives showed more than 80% inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of various oxadiazole derivatives including this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of the compound against E. coli and S. aureus. The results revealed a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacterial strains.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability. Toxicity studies indicate low acute toxicity levels in mammalian models, supporting its potential as a therapeutic agent.

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